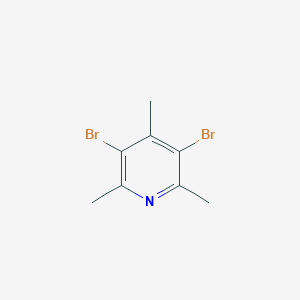

3,5-Dibromo-2,4,6-trimethylpyridine

Descripción

Significance of Pyridine (B92270) Derivatives in Contemporary Organic Chemistry Research

Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, and its derivatives are fundamental building blocks in a vast array of chemical applications. nih.govnumberanalytics.comresearchgate.net Their importance stems from their presence in natural products like vitamins and alkaloids, as well as their extensive use in pharmaceuticals, agrochemicals, and materials science. nih.govnumberanalytics.comresearchgate.net The unique electronic properties of the pyridine ring, characterized by an electron-deficient π-system due to the electronegative nitrogen atom, confer distinct reactivity and make it a valuable scaffold for designing molecules with specific functions. nih.govijnrd.org

In modern research, pyridine derivatives are indispensable. numberanalytics.com They serve as key intermediates in the synthesis of complex molecules and are integral to the development of new drugs and functional materials. nih.govnumberanalytics.com The ability to modify the pyridine ring at various positions allows for the fine-tuning of a molecule's properties, such as its biological activity or its performance as a ligand in catalysis. nih.gov The ongoing exploration of multicomponent reactions for pyridine synthesis further highlights the drive for efficient and diverse access to this important class of compounds. bohrium.com

Overview of Halogenated Pyridines as Versatile Synthetic Intermediates

Among the various classes of pyridine derivatives, halogenated pyridines are particularly valuable as synthetic intermediates. mountainscholar.orgnih.gov The introduction of halogen atoms onto the pyridine ring provides reactive handles for a wide range of subsequent chemical transformations, most notably cross-coupling reactions. numberanalytics.com These reactions, such as the Suzuki-Miyaura coupling, enable the formation of new carbon-carbon bonds, allowing for the construction of complex molecular architectures. beilstein-journals.orgresearchgate.net

The regioselective halogenation of pyridines is a significant challenge in synthetic chemistry due to the electron-deficient nature of the ring. mountainscholar.orgchemrxiv.org However, the development of novel methods, including those involving unconventional intermediates like Zincke imines, has expanded the toolkit for accessing specifically substituted halopyridines. mountainscholar.orgchemrxiv.orgthieme-connect.comnih.gov These advancements are crucial for creating diverse libraries of compounds for applications in drug discovery and materials science. nih.govchemrxiv.org 3,5-Dibromo-2,4,6-trimethylpyridine itself serves as a prime example of a halogenated pyridine that can be utilized in further synthetic elaborations. beilstein-journals.orgresearchgate.net

Fundamental Reactivity Principles of Substituted Pyridine Scaffolds

The reactivity of a substituted pyridine is governed by the interplay of the intrinsic properties of the pyridine ring and the electronic and steric effects of its substituents. The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. ijnrd.org It also exerts a deactivating, electron-withdrawing effect on the ring, making it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). nih.govijnrd.org When electrophilic substitution does occur, it generally favors the 3- and 5-positions. nih.gov

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. nih.gov The presence of substituents can further modulate this reactivity. Electron-donating groups can activate the ring towards electrophilic attack, while electron-withdrawing groups enhance its susceptibility to nucleophilic attack. The steric hindrance from substituents, such as the methyl groups in 2,4,6-collidine, can also influence the accessibility of different positions on the ring to reagents. tocopharm.com The reactivity of this compound is a direct consequence of these principles, with the bromine atoms providing sites for substitution reactions, influenced by the electronic and steric environment created by the methyl groups.

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 29976-56-5 | chemimpex.comcookechem.combldpharm.com |

| Molecular Formula | C₈H₉Br₂N | chemimpex.comcookechem.comjk-sci.com |

| Molecular Weight | 278.97 g/mol | chemimpex.comcookechem.combldpharm.com |

| Appearance | Yellow or light brown solid | chemimpex.com |

| Purity | ≥ 97% (GC) | jk-sci.com |

| Boiling Point | 265 °C (Predicted) | sincerechemical.commyskinrecipes.com |

| Density | 1.702 g/cm³ | sincerechemical.com |

| Flash Point | 114.1 °C | sincerechemical.com |

| Refractive Index | 1.575 | sincerechemical.com |

| Storage | 2-8°C, sealed, dry | myskinrecipes.combldpharm.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dibromo-2,4,6-trimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br2N/c1-4-7(9)5(2)11-6(3)8(4)10/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFYLSYVJQNXFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Br)C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355783 | |

| Record name | 3,5-dibromo-2,4,6-trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29976-56-5 | |

| Record name | 3,5-Dibromo-2,4,6-trimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29976-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-dibromo-2,4,6-trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dibromo 2,4,6 Trimethylpyridine and Its Precursors

Preparation of 3,5-Dibromo-2,4,6-trimethylpyridine: Established Routes and Optimization

The synthesis of this compound is primarily achieved through the direct electrophilic substitution of its precursor, 2,4,6-trimethylpyridine (B116444) (also known as collidine). The electron-donating nature of the three methyl groups on the pyridine (B92270) ring activates the 3 and 5 positions, making them susceptible to attack by brominating agents.

Direct Bromination of 2,4,6-Trimethylpyridine

The direct bromination of 2,4,6-trimethylpyridine is a common method for producing the 3,5-dibrominated derivative. This electrophilic aromatic substitution reaction typically involves treating collidine with a suitable brominating agent.

One established approach involves the use of elemental bromine (Br₂) in the presence of a strong acid, such as oleum (B3057394) (fuming sulfuric acid). The acid serves to protonate the pyridine nitrogen, further activating the ring towards electrophilic attack. However, this method can be slow, require high temperatures, and may lead to the formation of a mixture of mono- and di-brominated isomers, which can be challenging to separate. google.com

Alternative and often milder brominating agents are frequently employed to improve selectivity and reaction conditions. N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of activated aromatic and heteroaromatic compounds. thieme-connect.comresearchgate.net Another reagent, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), has also been identified as an effective brominating agent for pyridine derivatives. google.com These reagents offer advantages over elemental bromine, including easier handling and often improved regioselectivity.

A specific method for generating a brominating agent involves the reaction of bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate (B91526) with elemental bromine. This reaction produces bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate, a compound that can be used for specific electrophilic halogenations. orgsyn.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield of this compound while minimizing the formation of byproducts. Key parameters that can be adjusted include the choice of brominating agent, solvent, temperature, and reaction time.

The use of reagents like NBS and DBDMH in the presence of 65% oleum has been proposed as a method to overcome the disadvantages associated with using Br₂. google.com This approach can lead to a more selective and efficient process, which is particularly desirable for large-scale production. google.com The molar ratio of the brominating agent to the pyridine substrate is a crucial factor. For instance, when using DBDMH, a molar ratio of 0.4:1 to 1.1:1 is generally preferred to avoid the formation of unwanted side products. google.com

The reaction temperature is another important variable. Bromination reactions of pyridine derivatives are typically conducted at temperatures ranging from 50°C to 200°C, with a preferred range of 90°C to 130°C for certain processes. google.com The choice of solvent can also significantly influence the outcome of the reaction. While some procedures may be performed without an additional solvent, others may utilize inert solvents. google.com The reaction time can vary from 1 to 20 hours, depending on the specific conditions employed. google.com

| Parameter | Condition | Rationale |

| Brominating Agent | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Preferred over Br₂ to avoid side products and harsh conditions. google.com |

| Molar Ratio (DBDMH:Pyridine) | 0.4:1 to 1.1:1 | Minimizes the formation of over-brominated byproducts. google.com |

| Temperature | 90°C to 130°C | Optimal range for reaction rate and selectivity. google.com |

| Solvent | Often performed neat | Simplifies the reaction setup and workup. google.com |

| Reaction Time | 1 to 20 hours | Dependent on other reaction conditions to ensure completion. google.com |

Advanced Approaches to 2,4,6-Trimethylpyridine Synthesis (Collidine) as a Precursor

Catalytic Condensation Reactions for Alkylated Pyridines

A prominent method for synthesizing 2,4,6-trimethylpyridine is through the reaction of acetone (B3395972) or its derivatives with ammonia (B1221849) at elevated temperatures and pressures in the presence of a catalyst. google.com This process falls under the category of condensation reactions. The reaction can be carried out using an inorganic dehydrogenation catalyst containing metals from Groups IVB to VIII of the Periodic Table, such as platinum, palladium, or nickel, often in their oxide forms. google.com

Key parameters for this synthesis include:

Temperature: 300°C to 475°C google.com

Pressure: 2 to 50 atmospheres google.com

Ammonia to Acetone Mole Ratio: 0.2:1 to 14:1 google.com

These conditions facilitate the condensation and cyclization of the reactants to form the pyridine ring, resulting in a crude mixture containing 2,4,6-trimethylpyridine. google.com Another related approach involves the multi-component Chichibabin pyridine synthesis, which uses an ammonium (B1175870) salt as a nitrogen source for the synthesis of substituted pyridines.

Purification Methodologies for 2,4,6-Trimethylpyridine

Purification of the crude 2,4,6-trimethylpyridine obtained from synthesis is essential to ensure high quality for subsequent reactions. A multi-step purification process has been developed to achieve high purity. google.com

This method leverages the basic properties of the pyridine compound and involves the following steps:

Vitriolization: The crude 2,4,6-trimethylpyridine is reacted with concentrated sulfuric acid in an ethanol (B145695) solvent to form 2,4,6-trimethylpyridine sulfate (B86663) crystals. google.com

Filtration and Washing: The crystals are filtered and washed at high temperatures to remove impurities. google.com

Recrystallization: The sulfate salt is then recrystallized, using water as the primary solvent and industrial alcohol as a secondary solvent, to further purify the crystal lattice. google.com

Alkaline Hydrolysis: The purified salt is treated with an alkaline solution to hydrolyze it, regenerating the high-purity 2,4,6-trimethylpyridine. google.com

This purification scheme can increase the concentration of 2,4,6-trimethylpyridine to 97-98%, with the potential to exceed 99% upon further recrystallization. google.com

Strategic Considerations in Regioselective Bromination of Pyridine Systems

Achieving regioselectivity in the bromination of pyridine systems is a key synthetic challenge. The pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic aromatic substitution compared to benzene (B151609). However, the presence and position of substituents on the ring dramatically influence both the rate and the position of substitution.

In the case of 2,4,6-trimethylpyridine, the three electron-donating methyl groups at the alpha and gamma positions strongly activate the beta positions (C3 and C5) towards electrophilic attack, directing bromination to these sites.

For other pyridine derivatives, various strategies are employed to control regioselectivity:

Activating Groups: The presence of strong activating groups, such as amino or hydroxyl groups, can facilitate bromination and direct the substitution pattern. thieme-connect.comresearchgate.net

Pyridine N-Oxide Formation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This modification activates the 2- and 4-positions towards both nucleophilic and electrophilic substitution. researchgate.net After the substitution reaction, the N-oxide can be deoxygenated to yield the desired substituted pyridine. researchgate.net This is a powerful strategy for introducing substituents at positions that are otherwise difficult to functionalize. researchgate.nettcichemicals.com

Choice of Halogenating Agent: The reactivity and steric bulk of the halogenating agent can influence the site of attack. Milder reagents like N-bromosuccinimide (NBS) often provide higher regioselectivity compared to the more reactive elemental bromine. thieme-connect.comresearchgate.net

The electronic nature of the pyridine ring, combined with the directing effects of existing substituents, dictates the outcome of electrophilic bromination. A thorough understanding of these principles is essential for the strategic design of synthetic routes to specifically substituted pyridine compounds.

Chemical Transformations and Reaction Pathways of 3,5 Dibromo 2,4,6 Trimethylpyridine

Cross-Coupling Reactions for C-C Bond Formation

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise construction of C-C bonds. wikipedia.orgyoutube.com For 3,5-dibromo-2,4,6-trimethylpyridine, the Suzuki-Miyaura and Negishi couplings are particularly relevant methodologies. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of symmetrical 3,5-diaryl-2,4,6-trimethylpyridines. beilstein-journals.orgnih.gov This reaction typically involves the coupling of this compound with an excess of an arylboronic acid in the presence of a palladium catalyst and a base. beilstein-journals.orgnih.gov

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst system. libretexts.org Research has shown that palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with bulky, electron-rich phosphine (B1218219) ligands, such as the Buchwald ligands (e.g., S-Phos and XPhos), provides an effective catalytic system for the diarylation of this compound. nih.govresearchgate.net The use of these ligands helps to stabilize the active Pd(0) species and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. sigmaaldrich.comlibretexts.orgnih.gov The optimization of reaction conditions, including the choice of solvent (e.g., toluene) and base (e.g., K₃PO₄), has been shown to achieve high yields of the desired diarylated products, often within a short reaction time. nih.gov

Table 1: Optimization of Reaction Conditions for Symmetrical Diarylpyridine Synthesis

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | S-Phos | K₃PO₄ | Toluene | 90 | >95 | nih.gov |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 90 | >95 | nih.gov |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 90 | Lower Yields | beilstein-journals.org |

This table presents a summary of optimized conditions for the Suzuki-Miyaura cross-coupling of this compound with arylboronic acids to form symmetrical diarylpyridines.

The Suzuki-Miyaura coupling of this compound has been successfully applied to a wide range of arylboronic acids, demonstrating its broad scope. beilstein-journals.orgnih.gov Arylboronic acids bearing both electron-donating and electron-withdrawing substituents at the meta and para positions generally afford the corresponding 3,5-diaryl-2,4,6-trimethylpyridines in moderate to good yields. beilstein-journals.org For instance, high yields have been reported for reactions with phenylboronic acid and its 4-methyl and 4-ethyl substituted derivatives. beilstein-journals.org

However, the reaction does have limitations. The presence of bulky substituents at the ortho position of the arylboronic acid can hinder the reaction, leading to lower yields of the desired diarylpyridine and the formation of byproducts such as mono-arylated and bromo-arylpyridines. beilstein-journals.org For example, the coupling with 2-chlorophenylboronic acid resulted in a complex mixture of products with a low yield of the desired 3,5-bis(2-chlorophenyl)-2,4,6-trimethylpyridine. beilstein-journals.org

The synthesis of unsymmetrical 3,5-diaryl-2,4,6-trimethylpyridines, where the two aryl groups are different, presents a greater synthetic challenge. beilstein-journals.orgbeilstein-journals.orgresearchgate.net Achieving selective mono-arylation followed by a second, different arylation is key to constructing these unsymmetrical molecules. Strategies to achieve this often involve careful control of the reaction conditions and the stoichiometry of the reagents. mdpi.com One approach is a sequential, two-step Suzuki cross-coupling reaction where the first coupling is performed with one type of arylboronic acid, followed by isolation of the mono-arylated intermediate, and then a second coupling with a different arylboronic acid. beilstein-journals.org Another strategy involves a one-pot reaction where a mixture of two different arylboronic acids is used, although this can lead to a mixture of symmetrical and unsymmetrical products. beilstein-journals.org

Besides the Suzuki-Miyaura reaction, other cross-coupling methodologies have been explored for the functionalization of halogenated pyridines. researchgate.netnih.gov The Negishi coupling, which utilizes organozinc reagents, is a notable alternative. researchgate.netnih.gov This reaction has been successfully employed for the synthesis of various aryl- and benzyl-substituted pyridines and pyrimidines. researchgate.net The Negishi coupling can be particularly useful for substrates that are not amenable to the conditions of the Suzuki-Miyaura reaction. nih.govacs.org

Suzuki-Miyaura Cross-Coupling: Symmetrical Diarylpyridine Synthesis

Electrophilic Aromatic Substitution Reactivity Enhanced by Bromine Substituents

The bromine atoms in this compound not only serve as leaving groups in cross-coupling reactions but also influence the reactivity of the pyridine (B92270) ring towards electrophilic aromatic substitution. chemimpex.comorgsyn.org While the pyridine ring itself is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, the bromine substituents can further modulate this reactivity. rushim.ru The specific influence of the bromine atoms on the regioselectivity and rate of electrophilic substitution reactions on the this compound scaffold is an area of ongoing investigation.

Nucleophilic Substitution Reactions and Formation of Substituted Pyridine Derivatives

The reactivity of halogenated pyridines in nucleophilic substitution reactions is highly dependent on the position of the halogen, the nature of the nucleophile, and the presence of other substituents on the ring. In the case of this compound, the bromine atoms are at the 3- and 5-positions, which are less activated towards traditional nucleophilic aromatic substitution (SNAr) compared to halogens at the 2-, 4-, or 6-positions. Furthermore, the electron-donating methyl groups at the 2-, 4-, and 6-positions decrease the electrophilicity of the pyridine ring, and the flanking methyl groups at positions 2 and 6 provide significant steric hindrance around the bromine atoms.

Consequently, the most effective and widely reported method for the substitution of the bromine atoms in this compound is not a classic SNAr reaction but rather a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, in particular, has been successfully employed to synthesize a variety of 3,5-diaryl-2,4,6-trimethylpyridines. researchgate.netbeilstein-journals.org This reaction involves the coupling of the dibromopyridine with arylboronic acids in the presence of a palladium catalyst, a suitable ligand, and a base.

Researchers have optimized the conditions for the double Suzuki-Miyaura coupling to achieve high yields of symmetrically substituted diarylpyridines. researchgate.netbeilstein-journals.org The choice of catalyst, ligand, base, and solvent system is crucial for maximizing the yield of the desired diarylated product while minimizing side products. researchgate.net A key starting material for these transformations, this compound, can be prepared on a large scale by the bromination of 2,4,6-trimethylpyridine (B116444) (collidine). beilstein-journals.org

The following table summarizes the results of the Suzuki-Miyaura coupling of this compound with various arylboronic acids to form symmetrical 3,5-diaryl derivatives.

Table 1: Synthesis of Symmetrical 3,5-Diaryl-2,4,6-trimethylpyridines via Suzuki-Miyaura Coupling

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 3,5-Diphenyl-2,4,6-trimethylpyridine | 91 |

| 4-Methylphenylboronic acid | 3,5-Bis(4-methylphenyl)-2,4,6-trimethylpyridine | 96 |

| 4-Methoxyphenylboronic acid | 3,5-Bis(4-methoxyphenyl)-2,4,6-trimethylpyridine | 98 |

| 4-Fluorophenylboronic acid | 3,5-Bis(4-fluorophenyl)-2,4,6-trimethylpyridine | 85 |

| 4-Chlorophenylboronic acid | 3,5-Bis(4-chlorophenyl)-2,4,6-trimethylpyridine | 82 |

| 4-(Trifluoromethyl)phenylboronic acid | 3,5-Bis[4-(trifluoromethyl)phenyl]-2,4,6-trimethylpyridine | 78 |

Data sourced from a study on the Suzuki-Miyaura cross-coupling reaction. researchgate.net

Derivatization Pathways for Generation of Novel Pyridine Synthons

The utility of this compound as a foundational molecule extends to the generation of more complex, unsymmetrically substituted pyridine synthons. These derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with specific properties. researchgate.netbeilstein-journals.org The controlled, stepwise functionalization of the two bromine atoms is key to creating these novel structures.

The Suzuki-Miyaura reaction again proves to be a powerful tool, allowing for the sequential introduction of two different aryl groups. researchgate.netbeilstein-journals.org This is achieved by first performing a mono-arylation under carefully controlled conditions to yield a 3-aryl-5-bromo-2,4,6-trimethylpyridine intermediate. This intermediate can then be isolated and subjected to a second coupling reaction with a different arylboronic acid to afford the unsymmetrical 3,5-diaryl-2,4,6-trimethylpyridine. This stepwise approach provides access to a wide array of pyridine derivatives that would be difficult to synthesize using other methods. researchgate.net

The resulting unsymmetrically substituted diarylpyridines are themselves novel synthons, offering multiple sites for further chemical modification. The differentiated aryl rings can be selectively functionalized, leading to the development of complex molecular architectures.

The table below illustrates the synthesis of unsymmetrical diarylpyridines, highlighting the versatility of this compound as a precursor.

Table 2: Stepwise Synthesis of Unsymmetrical 3,5-Diaryl-2,4,6-trimethylpyridines

| Intermediate (3-Aryl-5-bromo-2,4,6-trimethylpyridine) | Arylboronic Acid (Second Coupling) | Final Unsymmetrical Product | Yield (%) |

|---|---|---|---|

| 3-Bromo-5-phenyl-2,4,6-trimethylpyridine | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-phenyl-2,4,6-trimethylpyridine | 88 |

| 3-Bromo-5-phenyl-2,4,6-trimethylpyridine | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-5-phenyl-2,4,6-trimethylpyridine | 81 |

| 3-Bromo-5-(4-methoxyphenyl)-2,4,6-trimethylpyridine | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-2,4,6-trimethylpyridine | 75 |

| 3-Bromo-5-(4-fluorophenyl)-2,4,6-trimethylpyridine | 4-Methylphenylboronic acid | 3-(4-Fluorophenyl)-5-(4-methylphenyl)-2,4,6-trimethylpyridine | 85 |

Data derived from research on the synthesis of unsymmetrically substituted diarylpyridines. researchgate.net

Stereochemical Aspects: Atropisomerism and its Formation in Hindered Pyridine Systems

A significant stereochemical feature arising from the derivatization of this compound is atropisomerism. beilstein-journals.org Atropisomerism is a form of axial chirality that occurs when rotation around a single bond is significantly restricted, leading to stereoisomers that can be isolated. nih.govacs.orgrsc.org This phenomenon is particularly relevant in biaryl systems, including the 3,5-diaryl-2,4,6-trimethylpyridines synthesized via the pathways described above.

The restricted rotation is a direct consequence of steric hindrance. In 3,5-diaryl-2,4,6-trimethylpyridines, the barrier to rotation around the C(pyridine)-C(aryl) bonds is created by the steric clash between the substituents on the aryl rings (particularly at the ortho positions) and the methyl groups at the 2- and 6-positions of the pyridine ring. researchgate.net When this rotational energy barrier is high enough (typically >23 kcal/mol), the resulting atropisomers are configurationally stable and can be separated and characterized as distinct enantiomers or diastereomers. rsc.org

The study of atropisomerism is of great importance in medicinal chemistry and asymmetric catalysis. nih.govacs.orgacs.org The distinct three-dimensional arrangement of atropisomers can lead to significantly different biological activities or catalytic efficiencies. acs.org Therefore, controlling the stereochemical outcome of reactions that form these hindered biaryl systems is a key challenge. The synthesis of atropisomeric biaryls containing a pyridine ring has been identified as a promising area for the development of new asymmetric catalysts. beilstein-journals.org The ability to synthesize both symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines provides a platform for designing and studying novel atropisomeric compounds with potentially unique properties. researchgate.net

Computational and Theoretical Investigations of 3,5 Dibromo 2,4,6 Trimethylpyridine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of 3,5-dibromo-2,4,6-trimethylpyridine. These calculations provide a theoretical framework for understanding and predicting the outcomes of chemical reactions involving this compound.

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of complex organic reactions. For derivatives of this compound, DFT can be employed to study the intricacies of reactions such as the Suzuki-Miyaura cross-coupling, a common method for functionalizing aryl halides. researchgate.netresearchgate.net DFT calculations can map out the entire reaction pathway, identifying key intermediates and transition states. For instance, in a palladium-catalyzed cross-coupling reaction, DFT can be used to model the oxidative addition, transmetalation, and reductive elimination steps. The calculations can reveal the electronic effects of the bromine and methyl substituents on the pyridine (B92270) ring, influencing the reactivity at each stage of the catalytic cycle.

Below is an illustrative table of DFT-calculated parameters for a hypothetical reaction involving a derivative of this compound.

Table 1: Hypothetical DFT-Calculated Parameters for a Suzuki-Miyaura Reaction Step

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| Reactant Complex Energy | 0.0 | Relative energy of the initial palladium-aryl halide complex. |

| Oxidative Addition TS | +15.2 | Activation energy for the oxidative addition of the C-Br bond to the Pd(0) catalyst. |

| Pd(II) Intermediate Energy | -5.7 | Relative energy of the resulting palladium(II) intermediate. |

| Transmetalation TS | +12.8 | Activation energy for the transfer of the aryl group from the boronic acid to the palladium center. |

| Reductive Elimination TS | +8.5 | Activation energy for the final step to form the C-C bond and regenerate the catalyst. |

| Product Complex Energy | -25.0 | Relative energy of the final product complexed to the catalyst. |

This table is a hypothetical representation of data that could be generated from DFT calculations to analyze a reaction mechanism.

A crucial aspect of understanding reaction mechanisms is the identification and characterization of transition states (TS). DFT calculations allow for the precise location of these high-energy structures on the potential energy surface. For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, identifying the transition states is key to understanding the reaction kinetics and selectivity.

Reaction path analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, connects the transition state to the corresponding reactants and products, confirming that the located TS is indeed the correct one for the reaction step of interest. This analysis provides a detailed picture of the geometric and electronic changes that occur along the reaction coordinate. For example, in the study of atropisomerism in derivatives of 2,4,6-collidine, computational methods can be used to calculate the rotational barriers, which involves locating the transition state for the rotation around the aryl-pyridine bond. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. scienceopen.com For a sterically hindered molecule like this compound and its derivatives, MD simulations are particularly useful for conformational analysis and understanding intermolecular interactions. nih.gov

Due to the presence of bulky methyl groups ortho to the pyridine nitrogen and bromine atoms in the meta positions, derivatives of this compound can exhibit atropisomerism, where rotation around a single bond is restricted. researchgate.net MD simulations can be used to explore the conformational landscape of these molecules, identifying stable conformers and estimating the energy barriers for interconversion between them. These simulations can provide insights into the dynamic nature of these atropisomers and their potential for isolation as stable, non-interconverting enantiomers. Furthermore, MD simulations can model the interactions of these molecules with solvents or other molecules in solution, which is crucial for understanding their behavior in a realistic chemical environment. manchester.ac.uk

Theoretical Modeling of Solvent Effects on Reaction Kinetics and Thermodynamics (e.g., COSMO-RS)

The choice of solvent can have a profound impact on the kinetics and thermodynamics of a chemical reaction. Theoretical models that can accurately predict these solvent effects are therefore of great value. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a particularly powerful method for this purpose. nih.govmdpi.com

Table 2: Illustrative COSMO-RS Prediction of Solvent Effects on a Hypothetical Reaction Rate

| Solvent | Dielectric Constant | Predicted Relative Rate Constant (k_rel) |

|---|---|---|

| Toluene | 2.4 | 1.0 |

| Tetrahydrofuran (THF) | 7.6 | 5.2 |

| Acetonitrile | 37.5 | 15.8 |

| Dimethylformamide (DMF) | 38.3 | 22.4 |

| Dimethyl Sulfoxide (DMSO) | 47.0 | 35.1 |

This table provides an illustrative example of how COSMO-RS could be used to predict the effect of different solvents on the rate of a reaction involving this compound, assuming a reaction that is favored in more polar solvents.

Application of Machine Learning in Reaction Optimization and Predictive Chemistry

In recent years, machine learning (ML) has emerged as a transformative tool in chemistry, with significant applications in reaction optimization and predictive chemistry. beilstein-journals.orgsemanticscholar.orgchemrxiv.org For the synthesis and functionalization of complex molecules like this compound, ML algorithms can be trained on experimental data to build predictive models.

These models can then be used to optimize reaction conditions, such as temperature, catalyst loading, ligand choice, and solvent, to maximize the yield of a desired product. su.se By exploring the multi-dimensional parameter space of a chemical reaction, ML algorithms can identify optimal conditions that might be missed by traditional one-variable-at-a-time optimization methods. This approach can significantly accelerate the development of robust and efficient synthetic routes to new derivatives of this compound.

Table 3: Example of Parameters for Machine Learning-Based Optimization of a Cross-Coupling Reaction

| Parameter | Range/Options | Role in Reaction |

|---|---|---|

| Temperature (°C) | 25 - 120 | Affects reaction rate and selectivity. |

| Catalyst Loading (mol%) | 0.5 - 5.0 | Influences reaction efficiency and cost. |

| Ligand | S-Phos, XPhos, P(t-Bu)3 | Modulates the electronic and steric properties of the catalyst. |

| Base | K2CO3, Cs2CO3, K3PO4 | Activates the boronic acid and influences the reaction mechanism. |

| Solvent | Toluene, Dioxane, DMF | Affects solubility, reaction rate, and product stability. |

This table illustrates the types of reaction parameters that could be included in a dataset used to train a machine learning model for the optimization of a Suzuki-Miyaura cross-coupling reaction involving this compound.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

3,5-Dibromo-2,4,6-trimethylpyridine's utility as a versatile building block is primarily due to the reactivity of its bromine substituents. chemimpex.com These bromine atoms can be readily replaced or can participate in a range of coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

One of the most powerful methods employing this compound is the Suzuki-Miyaura cross-coupling reaction. beilstein-journals.orgresearchgate.net This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the dibrominated pyridine (B92270) core and various arylboronic acids. beilstein-journals.orgresearchgate.net Researchers have successfully synthesized a series of symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines using this method. beilstein-journals.orgresearchgate.net The ability to create unsymmetrically substituted derivatives is particularly noteworthy, as these are often challenging to produce through other synthetic routes. beilstein-journals.orgresearchgate.net

The reaction conditions for these coupling reactions have been carefully optimized to achieve high yields and minimize the formation of byproducts. beilstein-journals.org This control over the reaction outcome makes this compound a reliable and efficient starting material for creating libraries of complex pyridine derivatives. beilstein-journals.org

Application as an Intermediate in Agrochemical Development

The pyridine ring is a common structural motif in many agrochemical products. This compound serves as a crucial intermediate in the synthesis of new and effective agrochemicals, particularly herbicides and pesticides. chemimpex.com Its unique brominated structure enhances its reactivity, making it a valuable precursor for developing compounds aimed at improving crop protection and yield. chemimpex.com

The development of novel fungicides is one area where this compound shows promise. For instance, substituted carboxanilidothiazoles, known for their fungicidal properties, can be synthesized using intermediates derived from functionalized pyridines. While not a direct example, the synthesis of compounds like 2-methyl-4-trifluoromethyl-5-(2',6'-dibromo-4'-trifluoromethoxy carboxanilido) thiazole (B1198619) highlights the importance of halogenated aromatic intermediates in creating potent fungicides. google.com The core structure of this compound provides a scaffold that can be functionalized to produce a new generation of agrochemicals with improved efficacy and environmental profiles. chemimpex.com

Utilization in Pharmaceutical Synthesis as a Precursor for Active Pharmaceutical Ingredients

The pyridine nucleus is a fundamental component of numerous pharmaceutical agents. beilstein-journals.orgresearchgate.net this compound is a valuable precursor in the synthesis of active pharmaceutical ingredients (APIs) due to its role as a versatile building block. chemimpex.comsincerechemical.com Its ability to undergo various chemical transformations allows for the creation of diverse molecular structures with potential therapeutic applications. chemimpex.com

The Suzuki-Miyaura coupling reaction, as mentioned earlier, is a key tool in this context. It enables the synthesis of 3,5-diaryl-2,4,6-trimethylpyridines, a class of compounds that can serve as scaffolds for new drug candidates. beilstein-journals.orgresearchgate.net For example, this methodology has been used to prepare a library of diarylpyridines with substitution patterns relevant to amphetamine-type drugs, which is significant for forensic chemistry and the development of analytical standards. beilstein-journals.orgresearchgate.net

Furthermore, the general strategy of using halogenated pyridines in cross-coupling reactions provides access to a wide range of diversely decorated derivatives, which is essential for drug discovery programs. beilstein-journals.org The development of efficient synthetic routes to these complex molecules is a critical step in the journey from a chemical intermediate to a life-saving medication.

Development of Novel Materials and Coatings with Enhanced Properties

The unique properties of this compound, including its brominated structure, make it a candidate for the development of advanced materials and coatings with enhanced durability and chemical resistance. chemimpex.com While specific examples of its direct incorporation into polymers or coatings are not extensively detailed in the provided search results, its role as a building block for complex organic molecules suggests its potential in this area. chemimpex.combeilstein-journals.org

The synthesis of highly substituted pyridine derivatives can lead to materials with unique electronic and photophysical properties. For instance, the creation of 2,4,6-trimethylpyridine-3,5-dicarbonitrile (B3105564) from a dibromo-trimethylpyridine precursor highlights the potential for creating novel electron-accepting materials. researchgate.net These types of molecules are of interest for applications in organic electronics and nonlinear optics. researchgate.net The ability to introduce various functional groups onto the pyridine ring via the dibromo intermediate allows for the fine-tuning of material properties for specific applications. beilstein-journals.org

Contributions to Asymmetric Catalysis through Chiral Ligand Design

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. sigmaaldrich.com Pyridine-based molecules are widely used as ligands in organometallic chemistry and asymmetric catalysis. The nitrogen atom of the pyridine ring can coordinate with a metal center, influencing the catalyst's activity and selectivity.

This compound can serve as a precursor for the synthesis of chiral atropisomeric biaryls. beilstein-journals.orgresearchgate.net Atropisomers are stereoisomers that arise from restricted rotation around a single bond, and they have shown significant promise in asymmetric catalysis. beilstein-journals.orgresearchgate.netresearchgate.net By carefully designing the Suzuki-Miyaura coupling reaction with ortho-substituted phenylboronic acids, it is possible to create sterically hindered biaryl systems that exhibit axial chirality. researchgate.net

The development of new chiral ligands is crucial for advancing the field of asymmetric catalysis. sigmaaldrich.com The ability to synthesize a variety of substituted diarylpyridines from this compound provides a platform for creating novel chiral ligands. beilstein-journals.org These ligands can then be used to develop highly selective catalysts for a wide range of chemical transformations, ultimately enabling the efficient production of enantiomerically pure compounds.

Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and structural integrity of 3,5-Dibromo-2,4,6-trimethylpyridine. These techniques provide detailed information about the molecular framework and the arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. While specific NMR data for this compound is not detailed in the available research, the characterization of its precursor, 3-Bromo-2,4,6-trimethylpyridine, provides insight into the expected spectral features. For the monobrominated precursor, the following NMR data has been reported amazonaws.com:

¹H NMR (CDCl₃, 400 MHz): δ 2.20 (s, 3H), 2.30 (s, 3H), 2.51 (s, 3H), 6.70 (s, 1H).

¹³C NMR (CDCl₃, 100 MHz): δ 22.8, 23.4, 25.3, 120.9, 122.8, 146.9, 155.2, 156.2.

The synthesis of this compound involves a similar bromination procedure, and NMR would be crucial to confirm the addition of the second bromine atom by observing changes in the chemical shifts and the disappearance of a proton signal from the pyridine (B92270) ring amazonaws.com. Furthermore, NMR spectra are essential for characterizing the products of subsequent reactions, such as the Suzuki-Miyaura coupling, where the disappearance of the bromine-adjacent signals and the appearance of new signals corresponding to the coupled aryl groups would be monitored researchgate.netbeilstein-journals.org.

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound and its reaction products. In studies involving the Suzuki-Miyaura cross-coupling reactions of this compound, mass spectrometry is used to characterize the resulting diarylated pyridine derivatives nih.gov.

A key feature noted in the mass spectra of these compounds is that the base peak often corresponds to the molecular ion (M⁺). The presence of bromine atoms is readily identified through the characteristic isotopic pattern, where the ⁷⁹Br and ⁸¹Br isotopes exist in an approximately 1:1 ratio, leading to a distinctive M and M+2 peak pattern nih.gov. This isotopic signature is instrumental in confirming the presence and number of bromine atoms in both the starting material and any mono-arylated intermediates or byproducts nih.gov. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed to analyze reaction mixtures, allowing for the identification of various products, including mono-arylated and debrominated side products beilstein-journals.orgnih.gov.

X-ray diffraction, particularly single-crystal X-ray crystallography, is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline structure. This technique could provide precise bond lengths, bond angles, and conformational details for this compound. While its utility for such structural elucidation is well-established in the study of pyridine derivatives, specific crystallographic data for this compound has not been reported in the surveyed literature . Such an analysis would be particularly valuable for investigating potential atropisomerism in sterically hindered derivatives of this compound.

Chromatographic Methods for Isolation and Purity Determination

Chromatographic techniques are essential for the isolation and purification of this compound from reaction mixtures, as well as for assessing its purity.

Column chromatography is a standard method used for purification following its synthesis. For instance, after the bromination of 2,4,6-trimethylpyridine (B116444), the resulting mono- and di-brominated products are separated and purified using silica (B1680970) gel column chromatography amazonaws.com. The isolation of products from subsequent reactions, such as the Suzuki-Miyaura coupling or cyanation reactions involving this compound, also relies on this technique to separate the desired compounds from unreacted starting materials, catalysts, and byproducts amazonaws.comnih.gov.

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is utilized for the analysis of reaction progress and product distribution. This method is effective for separating volatile compounds and provides quantitative information about the components of a mixture, which was used to monitor the formation of side-products in coupling reactions beilstein-journals.orgnih.gov.

| Analytical Technique | Application in Research of this compound |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of precursors and reaction products; Purity assessment. |

| Mass Spectrometry (MS) | Molecular weight determination; Identification of reaction products and byproducts through characteristic isotopic patterns of bromine. |

| X-ray Diffraction (XRD) | Potential for precise 3D structural analysis and atropisomer characterization (specific data not found). |

| Column Chromatography | Isolation and purification of the compound and its derivatives from reaction mixtures. |

| Gas Chromatography (GC) | Analysis of reaction mixtures and determination of product purity, often coupled with MS. |

Q & A

Basic: What are the common synthetic routes to prepare 3,5-dibromo-2,4,6-trimethylpyridine?

Answer:

The primary method involves bromination of 2,4,6-trimethylpyridine (collidine) in 60% oleum, yielding this compound on a multigram scale. This reaction leverages the electron-rich pyridine core, where bromine selectively substitutes at the 3 and 5 positions due to steric protection from the methyl groups at positions 2, 4, and 6. The reaction requires careful temperature control (typically <100°C) to minimize side products like over-brominated derivatives .

Key Methodological Steps:

- Dissolve 2,4,6-trimethylpyridine in oleum (60% SO₃).

- Add bromine dropwise under inert atmosphere.

- Quench with ice-water, neutralize, and extract with dichloromethane.

- Purify via column chromatography or recrystallization.

Basic: How is Suzuki-Miyaura cross-coupling applied to derivatize this compound?

Answer:

The compound serves as a versatile substrate for Suzuki-Miyaura cross-coupling to introduce aryl groups at the 3 and 5 positions. Key steps include:

- Catalyst System: Pd(OAc)₂ with tricyclohexylphosphine (P(Cy)₃) or Buchwald ligands (e.g., S-Phos, X-Phos) in toluene/EtOH/H₂O.

- Base: K₃PO₄ or Cs₂CO₃ for deprotonation.

- Conditions: Room temperature to 80°C, 1–3 hours.

This method achieves >95% yield for diarylated products when using phenylboronic acids with electron-donating substituents (e.g., 4-MeO, 4-Me). GC-MS monitors reaction progress to ensure complete conversion .

Basic: What structural features influence the reactivity of this compound?

Answer:

- Steric Hindrance: Methyl groups at positions 2, 4, and 6 shield the pyridine ring, slowing oxidative addition during cross-coupling. Bulky ligands (e.g., P(Cy)₃) mitigate this by accelerating oxidative addition .

- Electronic Effects: The electron-deficient bromine substituents activate the pyridine core toward nucleophilic aromatic substitution (e.g., lithiation with LDA at the 4 position) .

Advanced: How can reaction conditions be optimized for asymmetric 3,5-diarylation?

Answer:

Achieving unsymmetrical 3,5-diarylation requires sequential or competitive cross-coupling:

- Sequential Approach:

- First coupling: Use 1.2 equiv of Ar¹B(OH)₂ with Pd(OAc)₂/S-Phos in toluene/K₃PO₄.

- Second coupling: Introduce Ar²B(OH)₂ under similar conditions.

Yields: 46–66% for hetero-diarylated products.

- Competitive Approach: Co-add two boronic acids (Ar¹ ≠ Ar²) in one pot. Statistical product ratios (1:2:1 for Ar¹/Ar¹:Ar¹/Ar²:Ar²/Ar²) are observed unless electronic/steric biases exist (e.g., electron-deficient Ar¹ reacts faster) .

Example: Combining 4-fluorophenylboronic acid (electron-poor) and 4-methoxyphenylboronic acid (electron-rich) yields 63% 3-(4-F-C₆H₄)-5-(4-MeO-C₆H₄)-pyridine due to electronic differentiation .

Advanced: How do substituents on arylboronic acids affect cross-coupling efficiency?

Answer:

Electronic Effects:

- Electron-Withdrawing Groups (EWG): e.g., CF₃, NO₂. Reduce yields (≤60%) due to slower transmetallation. Requires higher catalyst loading (10 mol% Pd) or elevated temperatures.

- Electron-Donating Groups (EDG): e.g., OMe, Me. Enhance yields (80–95%) by accelerating oxidative addition.

Steric Effects:

- Ortho-substituted boronic acids (e.g., 2-MeO) reduce yields (<50%) due to hindered Pd coordination. Use PdCl₂(dppf) in dioxane to improve steric tolerance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.